molecular formula C11H24ClN B2545839 3-Heptylpyrrolidine;hydrochloride CAS No. 2377033-18-4

3-Heptylpyrrolidine;hydrochloride

Cat. No. B2545839
M. Wt: 205.77
InChI Key: ZAIKRBXEWGAVES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been explored in various studies. For instance, the compound 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide was synthesized through a six-step reaction sequence, demonstrating the complexity and the multi-step nature of synthesizing such compounds . Another study focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride, which was derived from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization, followed by reduction and formation of the hydrochloride salt. The study highlighted the influence of different reduction agents, molar ratios, and solvents on the yield, with the optimal conditions using NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent . These studies underscore the intricate procedures and optimization required in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. In the case of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, the presence of the dihydroxyphenyl group is significant for its dopaminergic agonist activity . The stereochemistry of these compounds is also important, as seen in the resolution of 3-aminopyrrolidine, where the formation of diastereomeric salts was used to obtain enantiopure compounds. The study demonstrated that (S)-methoxy-2-phenylacetic acid was a suitable resolving agent for this purpose . These findings highlight the importance of molecular structure in the synthesis and application of pyrrolidine derivatives.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that are essential for their synthesis and biological function. The synthesis of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide involved a sequence of reactions that ultimately led to its dopaminergic activity . Similarly, the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride required a series of reactions including silanization, cyclization, and reduction . The resolution of 3-aminopyrrolidine through diastereomeric salt formation is another example of a chemical reaction that is critical for obtaining the desired enantiomer . These reactions are pivotal in the development of pyrrolidine-based pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and the specific substituents present. For example, the dopaminergic activity of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide is a direct result of its chemical structure, which allows it to produce behavioral and biochemical changes characteristic of central dopaminergic stimulation . The synthesis process of (S)-3-Hydroxypyrrolidine hydrochloride also sheds light on the compound's properties, such as its yield and the conditions that affect it, including the choice of solvent and reducing agent . These properties are critical for the practical application and effectiveness of pyrrolidine derivatives in pharmaceutical contexts.

Scientific Research Applications

Synthesis and Chemical Applications

3-Heptylpyrrolidine hydrochloride plays a crucial role in the synthesis of various complex molecules. For instance, it has been instrumental in the expedient synthesis of 3-acyltetramic acids of the melophlin family from α-aminoesters, showcasing its utility in cyclization reactions under mild conditions (Schobert & Jagusch, 2005). Another application includes its use in the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, highlighting its versatility in silanization and cyclization reactions (Li Zi-cheng, 2009).

Biological and Medicinal Chemistry

The compound has shown potential in biological and medicinal chemistry research, as evidenced by its application in the synthesis of N/O spirocyclic phosphazene derivatives. These compounds exhibit notable biological activities and DNA interactions, indicating their potential in therapeutic applications and as tools for studying biological mechanisms (Işıklan et al., 2010). Additionally, its role in generating diastereomeric 3-hydroxypyrrolidines via hydroxylation with Sphingomonas sp. HXN-200 highlights its relevance in producing stereochemically complex molecules for drug development and chemical biology studies (Li et al., 2001).

Pharmaceutical Formulation and Drug Delivery

3-Heptylpyrrolidine hydrochloride finds application in pharmaceutical formulation and drug delivery, particularly in enhancing the bioavailability and stability of drugs. An example is its potential use in mucoadhesive, semi-solid formulations containing drugs like tetracycline for the treatment of periodontal disease, demonstrating the compound's utility in improving drug delivery mechanisms (Jones et al., 2000).

Advanced Materials and Nanotechnology

In the field of advanced materials and nanotechnology, 3-Heptylpyrrolidine hydrochloride is involved in the synthesis of novel materials with specific applications. For instance, its role in the electrodeposition of aluminum from ionic liquids showcases its importance in developing new material synthesis techniques that are crucial for the fabrication of electronic devices and coatings (Pulletikurthi et al., 2015).

properties

IUPAC Name

3-heptylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-7-11-8-9-12-10-11;/h11-12H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKRBXEWGAVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptylpyrrolidine;hydrochloride

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